molecular formula C15H12O3 B190359 3-hydroxy-2-phenylchroman-4-one CAS No. 1621-55-2

3-hydroxy-2-phenylchroman-4-one

Cat. No.: B190359
CAS No.: 1621-55-2
M. Wt: 240.25 g/mol
InChI Key: YEDFEBOUHSBQBT-UHFFFAOYSA-N
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Description

3-hydroxy-2-phenylchroman-4-one is a member of the dihydroflavonols class, characterized by a flavanone structure with a hydroxy substituent at the 3-position.

Scientific Research Applications

3-hydroxy-2-phenylchroman-4-one has a wide range of applications in scientific research:

Mechanism of Action

Target of Action

2,3-Dihydroflavon-3-ol is a member of the class of dihydroflavonols . It has been found to enhance the self-renewal and differentiation potential of mesenchymal stem cells (MSCs) . The primary targets of this compound are therefore MSCs, which play a crucial role in tissue regeneration and inflammation .

Mode of Action

The compound interacts with MSCs, enhancing their production of extracellular vesicles (EVs) . These EVs have therapeutic effects on tissue regeneration and inflammation . The wound-healing capacity of EVs is mediated by the upregulation of mitogen-activated protein kinase kinase (MEK)/extracellular signal-regulated kinase (ERK) signaling .

Biochemical Pathways

The compound affects the MEK/ERK signaling pathway . This pathway is involved in regulating cellular processes such as growth, differentiation, and inflammation. The upregulation of this pathway by 2,3-Dihydroflavon-3-ol leads to enhanced wound healing and anti-inflammatory effects .

Pharmacokinetics

It has been identified in human blood, suggesting that it can be absorbed and circulated in the body . More research is needed to fully understand its pharmacokinetic properties and their impact on bioavailability.

Result of Action

The action of 2,3-Dihydroflavon-3-ol results in significant anti-inflammatory and wound-healing effects . It enhances the production of EVs by MSCs, which in turn upregulate the MEK/ERK signaling pathway . This leads to improved wound healing and reduced inflammation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-hydroxy-2-phenylchroman-4-one typically involves the reduction of flavonols. One common method includes the use of palladium-carbon catalyst under hydrogen pressure to reduce flavonols to dihydroflavonols .

Industrial Production Methods: Industrial production of this compound can be achieved through similar reduction processes, often optimized for higher yield and cost-effectiveness. The use of acidic conditions and specific catalysts can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 3-hydroxy-2-phenylchroman-4-one undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the compound into flavonols or other oxidized derivatives.

    Reduction: Further reduction can lead to the formation of flavanones.

    Substitution: The hydroxy group at the 3-position can participate in substitution reactions, forming various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Palladium-carbon catalyst under hydrogen pressure is frequently used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

Comparison with Similar Compounds

    Flavanonols: Compounds like taxifolin and dihydroquercetin share a similar structure but differ in their specific substituents and biological activities.

    Flavanones: These compounds, such as naringenin, are similar but lack the hydroxy group at the 3-position.

Uniqueness: 3-hydroxy-2-phenylchroman-4-one is unique due to its specific hydroxy substitution at the 3-position, which imparts distinct chemical properties and biological activities compared to other flavonoids .

Properties

IUPAC Name

3-hydroxy-2-phenyl-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O3/c16-13-11-8-4-5-9-12(11)18-15(14(13)17)10-6-2-1-3-7-10/h1-9,14-15,17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEDFEBOUHSBQBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2C(C(=O)C3=CC=CC=C3O2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90924746
Record name 3-Hydroxy-2-phenyl-2,3-dihydro-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90924746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1621-55-2, 124191-32-8
Record name Flavanon-3-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001621552
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4H-1-Benzopyran-4-one, 2,3-dihydrohydroxy-2-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124191328
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Hydroxy-2-phenyl-2,3-dihydro-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90924746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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